molecular formula C12H18N2O2 B4422475 N-(tert-butyl)-N'-(3-methoxyphenyl)urea

N-(tert-butyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B4422475
M. Wt: 222.28 g/mol
InChI Key: UKRNORCTAUIYLC-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N’-(3-methoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group and a 3-methoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of tert-butyl isocyanate with 3-methoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-butyl isocyanate+3-methoxyanilineN-(tert-butyl)-N’-(3-methoxyphenyl)urea\text{tert-butyl isocyanate} + \text{3-methoxyaniline} \rightarrow \text{N-(tert-butyl)-N'-(3-methoxyphenyl)urea} tert-butyl isocyanate+3-methoxyaniline→N-(tert-butyl)-N’-(3-methoxyphenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N-(tert-butyl)-N’-(3-methoxyphenyl)urea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.

Scientific Research Applications

N-(tert-butyl)-N’-(3-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

N-(tert-butyl)-N’-(3-methoxyphenyl)urea can be compared with other urea derivatives, such as:

  • N-(tert-butyl)-N’-(4-methoxyphenyl)urea
  • N-(tert-butyl)-N’-(3-chlorophenyl)urea
  • N-(tert-butyl)-N’-(3-nitrophenyl)urea

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the compound’s reactivity, biological activity, and applications. N-(tert-butyl)-N’-(3-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can affect its electronic properties and interactions with molecular targets.

Properties

IUPAC Name

1-tert-butyl-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-11(15)13-9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRNORCTAUIYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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